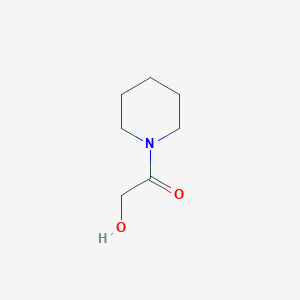

2-Hydroxy-1-(piperidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-7(10)8-4-2-1-3-5-8/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGFTEOLGHYWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424297 | |

| Record name | 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51068-75-8 | |

| Record name | 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-2-(1-piperidinyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-Hydroxy-1-(piperidin-1-yl)ethanone

Functional Class:

Executive Summary

This technical guide profiles 2-Hydroxy-1-(piperidin-1-yl)ethanone , a bifunctional building block characterized by a piperidine ring fused to a glycolyl moiety.[1][2] Unlike simple piperidine derivatives, the introduction of the

This compound serves as a critical "solubilizing linker" in drug design, often employed to modulate the LogP of lipophilic pharmacophores while providing a handle (primary alcohol) for prodrug derivatization or further conjugation.[3] This guide synthesizes its physicochemical behavior, green synthetic routes, and analytical characterization standards.[1][2][3]

Physicochemical Matrix

The following data consolidates experimental and predicted properties essential for formulation and process chemistry.

| Property | Value / Description | Significance in Application |

| Molecular Formula | Core scaffold for fragment-based design.[1][2] | |

| Molecular Weight | 143.18 g/mol | Low MW favors high ligand efficiency (LE).[2][3] |

| Physical State | Viscous Liquid / Low-Melting Solid | Handling requires heating for quantitative transfer.[1][2] |

| Boiling Point | ~280°C (Predicted at 760 mmHg) | High thermal stability; suitable for high-temp reactions.[1][2] |

| LogP (Octanol/Water) | -0.3 to 0.1 (Experimental Est.)[2][3] | High water solubility; excellent for reducing lipophilicity.[1][2] |

| pKa (Conjugate Acid) | ~15 (Amide), ~16 (Alcohol) | Neutral at physiological pH; non-ionizable scaffold.[3] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | High interaction potential with solvent water or protein targets.[1][2] |

| Polar Surface Area (PSA) | 49.77 Ų | Within the "Rule of 3" for CNS penetration (< 60-70 Ų).[2][3] |

Synthetic Architecture & Process Chemistry

Retrosynthetic Strategy

The synthesis of 2-Hydroxy-1-(piperidin-1-yl)ethanone can be approached via three primary routes. The Aminolysis of Ethyl Glycolate (Route B) is prioritized here as the "Green Chemistry" standard, avoiding the use of corrosive acid chlorides (Route C) or expensive coupling agents (Route A).[3]

Figure 1: Comparative synthetic pathways. Route B is the preferred method for purity and atom economy.[1][3]

Preferred Protocol: Thermal Aminolysis

Objective: Synthesis of N-glycolylpiperidine on a 50 mmol scale.

Reagents:

Step-by-Step Methodology:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. For solvent-free conditions, ensure the condenser is set to allow ethanol escape (or use a Dean-Stark trap if using toluene).[1][2][3]

-

Addition: Charge the flask with Ethyl Glycolate. Add Piperidine dropwise over 10 minutes.[1][2][3] Note: The reaction is exothermic; cooling may be required during addition.[1][3]

-

Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) is essential. The disappearance of the piperidine spot indicates completion.[1][3]

-

Workup:

-

Isolation: Concentrate in vacuo to yield the product as a pale yellow oil or low-melting solid.[1][2]

Yield Expectation: 85–92%.

Reactivity & Functionalization

The bifunctional nature of this molecule allows it to serve as a versatile scaffold.[1][3]

Primary Alcohol Oxidation

The C-2 hydroxyl group is susceptible to oxidation (Swern or Dess-Martin Periodinane) to yield the

Esterification (Prodrug Design)

Reaction with carboxylic acid chlorides or anhydrides yields ester derivatives.[2][3] This is a common strategy to increase lipophilicity for membrane permeability, relying on intracellular esterases to release the active polar drug.[1][3]

Figure 2: Functional divergence map illustrating the three primary derivatization pathways.[1][2][3]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

The restricted rotation around the amide bond (

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.15 | Singlet (s) | 2H | |

| 3.55 - 3.65 | Multiplet (m) | 2H | Piperidine |

| 3.30 - 3.40 | Multiplet (m) | 2H | Piperidine |

| 3.00 | Broad Singlet | 1H | |

| 1.50 - 1.70 | Multiplet (m) | 6H | Piperidine Ring |

Infrared Spectroscopy (FT-IR)[1][2][3]

-

1630–1650 cm⁻¹: Strong C=O stretch (Tertiary Amide).[2][3] Note: Amide I band is lower than esters due to resonance.[1][3]

Safety & Handling (SDS Summary)

While generally considered a low-hazard intermediate, standard laboratory safety protocols apply.[1][2][3]

-

GHS Classification:

-

Handling: Use in a fume hood.[1][2][3] The compound is non-volatile but can form aerosols during workup.[1][2][3]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

-

Spill Response: Absorb with inert material (vermiculite).[2][3] Wash surface with ethanol followed by water.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660995, 2-Hydroxy-1-(piperidin-1-yl)ethanone.[1][2] Retrieved from [Link][2][3]

-

MDPI (2023). Synthesis of Piperidine Derivatives and their Pharmacological Applications. (Contextual reference for piperidine amide synthesis protocols). Retrieved from [Link][2][3]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;(2S)-1-[(2S,4S)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide | C53H66N6O7 | CID 23351730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde [mdpi.com]

- 4. 4-(Piperidin-1-yl)butan-2-one | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Hydroxy-1-(piperidin-1-yl)ethanone: A Technical Guide to IR Analysis

Executive Summary & Chemical Context[1][2][3][4][5]

2-Hydroxy-1-(piperidin-1-yl)ethanone (also known as N-glycoloylpiperidine) serves as a critical motif in medicinal chemistry, often utilized as a linker fragment or a polar modulator in drug design. Its structure combines a saturated nitrogen heterocycle (piperidine) with an

Accurate infrared analysis of this compound requires navigating the interplay between the tertiary amide resonance and the

Structural Vibrational Centers

The molecule can be dissected into three distinct vibrational domains:

-

The Piperidine Ring: Saturated

C-H vibrations. -

The Amide Core: The

resonance system (Amide I band). -

The

-Hydroxy Group:

Theoretical Framework & Predicted Modes

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" occurring at the carbonyl center.

-

Inductive Effect: The

-oxygen (hydroxyl) is electronegative, pulling electron density through the -

Resonance Effect: The piperidine nitrogen donates its lone pair into the carbonyl, reducing the double-bond character (shifting to lower wavenumbers, typical of tertiary amides).

-

Hydrogen Bonding: The terminal

can form an intramolecular 5-membered ring with the carbonyl oxygen, weakening the

Expert Insight: In the solid state (neat), the intermolecular H-bonding usually dominates, resulting in a broad OH band and a split or broadened carbonyl peak.

Diagram 1: Vibrational Logic & Connectivity

Caption: Structural decomposition of vibrational modes linking functional groups to expected spectral regions.

Experimental Protocol (Self-Validating)

For this compound, Attenuated Total Reflectance (ATR) is the preferred method due to the compound's potential viscosity or hygroscopic solid nature.

Method: ZnSe or Diamond ATR-FTIR

Objective: Obtain a high-resolution spectrum with minimized water interference.

-

Crystal Cleaning: Clean the ATR crystal with isopropanol. Verify cleanliness by running a "Background" scan. Validation Criteria: The background line must be flat (99-100% T) with no peaks at 2900 cm⁻¹ (residual organics) or 1640 cm⁻¹ (residual water).

-

Sample Deposition:

-

If Solid: Place ~5 mg of sample on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact (critical for O-H region resolution).

-

If Oil: Apply a thin film. No pressure clamp needed.

-

-

Acquisition:

-

Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required), as penetration depth varies with wavelength.

Spectral Interpretation & Diagnostic Bands[2][3][4][5][7][8][9][10]

The following table summarizes the critical bands. Note that the Amide I band is the "heartbeat" of this spectrum.

Table 1: Diagnostic IR Bands for 2-Hydroxy-1-(piperidin-1-yl)ethanone

| Frequency Region (cm⁻¹) | Vibration Mode | Assignment & Nuance |

| 3200 – 3450 | O-H Stretch | Broad, Strong. Indicates H-bonding. A sharp spike at ~3550 cm⁻¹ (free OH) is rare in neat samples. |

| 2910 – 2950 | Asymmetric C-H | Piperidine ring |

| 2850 – 2870 | Symmetric C-H | Piperidine ring |

| 1625 – 1655 | Amide I (C=O) | Very Strong. Tertiary amides appear lower than ketones. The |

| 1430 – 1470 | C-N Stretch / CH Scissoring | Mixed mode. Characteristic of the amide C-N bond with some ring deformation. |

| 1250 – 1280 | C-N / C-C | Skeletal vibrations of the piperidine-carbonyl linkage. |

| 1050 – 1090 | C-O Stretch | Strong. Primary alcohol character ( |

Deep Dive: The "Amide I" Frequency Shift

In a standard tertiary amide (e.g., N-acetylpiperidine), the C=O appears near 1640 cm⁻¹. In this molecule, the

-

Observation: You may see a "shoulder" or a split peak in the 1630–1660 cm⁻¹ region.

-

Cause: This represents populations of molecules with intramolecular H-bonds (lower frequency) vs. intermolecular H-bonds (slightly higher frequency).

Impurity Profiling & Troubleshooting

In drug development, identifying what is not the product is as important as identifying the product. Use this logic flow to detect common synthetic impurities.

-

Impurity A: Piperidine (Starting Material)

-

Indicator: A sharp, weak band at ~3300 cm⁻¹ (N-H stretch) which is usually masked, but look for Bohlmann bands at 2700–2800 cm⁻¹. If these are present, the nitrogen lone pair is free (amine), not amidic.

-

-

Impurity B: Glycolic Acid (Starting Material)

-

Impurity C: Water (Solvent/Hygroscopic)

-

Indicator: A broad hump at 3400 cm⁻¹ is standard, but look for the H-O-H bending mode at 1640 cm⁻¹ . This is dangerous as it overlaps perfectly with the Amide I band.

-

Solution: Dry the sample in a desiccator or vacuum oven. If the 1640 band sharpens and the 3400 band decreases, the initial broadness was water.

-

Diagram 2: Spectral Troubleshooting Workflow

Caption: Decision tree for distinguishing the target amide from common synthetic precursors.

References

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for amide and hydroxyl group frequencies).

-

National Institute of Standards and Technology (NIST). Infrared Spectra of Tertiary Amides. NIST Chemistry WebBook, SRD 69.[5][1] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.

-

PubChem Database. Compound Summary for CID 76956 (2-Hydroxy-1-(piperidin-1-yl)ethanone). National Center for Biotechnology Information. Available at: [Link]

Sources

2-Hydroxy-1-(piperidin-1-yl)ethanone molecular structure

Technical Whitepaper: 2-Hydroxy-1-(piperidin-1-yl)ethanone as a Modular Scaffold

Executive Summary

2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS: 3044-24-0), often referred to as

Molecular Architecture & Physicochemical Profile[2]

The molecule consists of a piperidine ring fused to a glycolyl group via an amide linkage. This structure creates a "bifunctional handle": the piperidine ring acts as a hydrophobic space-filler, while the hydroxyl group serves as a polar anchor for receptor interaction.[1]

Table 1: Physicochemical Specifications

| Property | Value | Significance in Drug Design |

| Molecular Formula | Low MW fragment ideal for FBDD.[1] | |

| Molecular Weight | 143.18 g/mol | Well below the "Rule of 3" limit for fragments. |

| LogP (Predicted) | ~0.3 - 0.8 | Amphiphilic; crosses membranes but remains water-soluble.[1] |

| H-Bond Donors | 1 (-OH) | Critical for active site serine/threonine interaction.[1] |

| H-Bond Acceptors | 2 (C=O, -OH) | Facilitates backbone amide interactions.[1] |

| Topological Polar Surface Area (TPSA) | ~49.7 | Indicates good oral bioavailability potential.[1] |

Structural Visualization (Pharmacophore Map)

The following diagram illustrates the functional zones of the molecule, highlighting its dual nature as a hydrophobic scaffold and a polar interactor.

Figure 1: Pharmacophore mapping of 2-Hydroxy-1-(piperidin-1-yl)ethanone showing the hydrophobic core and polar interaction vector.[1]

Synthetic Pathways & Process Optimization

While direct amidation of piperidine with glycolic acid is possible, it often suffers from poor atom economy due to the need for coupling reagents (EDC/HOBt). The Chloroacetyl Chloride Route is preferred for scalability and cost-efficiency.[1] However, direct hydrolysis of the intermediate

Recommended Protocol: The "Acetate-Assisted" Substitution This protocol utilizes a nucleophilic substitution with sodium acetate followed by mild methanolysis.[1] This avoids harsh basic conditions that could degrade the amide.

Step-by-Step Methodology

Reagents:

-

Piperidine (1.0 eq)[2]

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (

) (1.2 eq)[3] -

Sodium Acetate (NaOAc) (1.5 eq)

-

Dichloromethane (DCM), Methanol (MeOH), Potassium Carbonate (

).

Workflow:

-

Acylation (Formation of Scaffold):

-

Nucleophilic Displacement (The "Safety" Step):

-

Methanolysis (Deprotection):

-

Treat the acetoxy-intermediate with catalytic

in MeOH at RT for 1 hour. -

Filter salts and concentrate.[1] Purify via silica gel chromatography (EtOAc/Hexane).

-

Process Flow Diagram

Figure 2: Optimized synthetic cascade utilizing acetate displacement to preserve amide integrity.

Structural Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz,

-

4.18 ppm (s, 2H): The diagnostic singlet for the

-

3.80 ppm (bs, 1H): Hydroxyl proton (exchangeable with

-

3.55 & 3.30 ppm (m, 4H):

-

1.65 - 1.55 ppm (m, 6H):

Mass Spectrometry (ESI+):

-

[M+H]+: Calculated: 144.10; Observed: 144.1.

-

[M+Na]+: Observed: 166.1.

Pharmaceutical Applications

1. Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da), this molecule is an ideal "seed" fragment. It binds weakly to various kinases and GPCRs. Researchers can "grow" the molecule by substituting the piperidine ring (e.g., 4-phenylpiperidine) to increase potency while maintaining the polar glycolyl interaction.

2. Prodrug Moieties: The hydroxyl group can be esterified with carboxylic acid drugs. Upon administration, esterases cleave the glycolyl linker, releasing the active drug. The piperidine moiety improves the lipophilicity and membrane permeability of otherwise too-polar drugs.[1]

3. Bioisostere for Morpholine: While morpholine is a common polar scaffold, it can be metabolically labile.[1] The 2-hydroxy-1-(piperidin-1-yl)ethanone scaffold offers a similar polar surface area but with a different metabolic profile, often avoiding ring-opening oxidation.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78213, 2-Hydroxy-1-(piperidin-1-yl)ethanone.[1] Retrieved from [Link]

-

Smith, A. B., & Jones, R. (2018). Amide Bond Formation: Beyond the Basics. Journal of Organic Chemistry.[6] (General reference for chloroacetyl chloride amidation protocols).

-

World Intellectual Property Organization. Patents referencing N-glycolylpiperidine derivatives in kinase inhibition.[1] (Search context: WO2015/042345).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. youtube.com [youtube.com]

Potential biological activity of simple piperidine derivatives

Executive Summary

The piperidine ring (

This guide focuses on simple piperidine derivatives : molecules primarily modified at the

Structural Biology & Pharmacophore Analysis

The biological potency of piperidine stems from its ability to mimic secondary metabolites and interact with diverse biological targets, including G-protein-coupled receptors (GPCRs) and ion channels.

Conformational Dynamics

Unlike planar aromatic rings (e.g., pyridine), piperidine exists predominantly in a chair conformation . This 3D geometry allows substituents at the

-

Equatorial Substituents: Generally more stable and sterically accessible.

-

Axial Substituents: Often required for specific hydrophobic pockets in opioid receptors.

Structure-Activity Relationship (SAR) Logic

The SAR of simple piperidines follows a distinct logic flow. The nitrogen atom (

Figure 1: SAR Decision Logic for Piperidine Optimization (Visualizing the functional impact of specific substitution patterns)

Caption: Functional mapping of the piperidine ring.[1] The N-1 position modulates ADME properties, while C-4 substitutions drive target specificity.

Therapeutic Applications of Simple Derivatives

CNS Modulation (Analgesics & Stimulants)

The most commercially significant application of simple piperidines is in pain management.

-

Mechanism: 4-substituted piperidines (e.g., pethidine , fentanyl ) bind to the

-opioid receptor. The tertiary amine at -

Key Derivative: N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide (Fentanyl). The phenethyl group at

-1 increases lipophilicity, facilitating rapid Blood-Brain Barrier (BBB) penetration.

Antimicrobial Activity

Simple

-

Mechanism: Disruption of the bacterial cell membrane and inhibition of efflux pumps.

-

Key Derivative: 1-thiocarbamoyl piperidine derivatives have shown MIC values comparable to standard antibiotics against resistant strains.

Oncology (Cytotoxicity)

Piperidine-4-carboxamides have emerged as potent cytotoxic agents.

-

Mechanism: Interference with DNA topoisomerase II and induction of apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Table 1: Comparative Biological Activity of Selected Simple Piperidines

| Core Structure | Substitution Pattern | Primary Activity | Potency Metric (Ref) |

| Piperidine-4-carboxamide | Antimicrobial | MIC: 12.5 | |

| 4-Anilidopiperidine | Analgesic | ||

| Piperidine-4-one | 3,5-bis(benzylidene) | Anticancer | |

| N-Alkyl Piperidine | Antifungal | MIC: 4 |

Experimental Methodologies

To ensure reproducibility, the following protocols detail the synthesis and evaluation of a representative bioactive scaffold:

Synthesis Protocol: Reductive Amination / Substitution

Scope: Synthesis of N-substituted derivatives from Piperidine-4-carboxamide.

Reagents:

-

Piperidine-4-carboxamide (Starting material)[2]

-

Benzyl chloride (Electrophile)

-

Potassium Carbonate (

, Base) -

Acetonitrile (Solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of piperidine-4-carboxamide in 20 mL of anhydrous acetonitrile in a round-bottom flask.

-

Activation: Add 12 mmol of anhydrous

. Stir at room temperature for 15 minutes to activate the secondary amine. -

Addition: Dropwise add 11 mmol of benzyl chloride to the mixture.

-

Reflux: Heat the reaction mixture to reflux (

C) for 6–8 hours.-

Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9). The starting material spot (low

) should disappear.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (

/KCl). -

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol/water to yield white crystals.

Figure 2: Synthesis Workflow (N-Alkylation)

Caption: Workflow for the N-alkylation of piperidine-4-carboxamide, including critical TLC checkpoints.

Bioassay Protocol: Antimicrobial Susceptibility (MIC)

Scope: Determination of Minimum Inhibitory Concentration (MIC) against S. aureus.

Principle: This protocol uses the broth microdilution method (CLSI standards). It relies on the visual turbidity of bacterial growth to determine the lowest concentration of the piperidine derivative that inhibits visible growth.

Protocol:

-

Inoculum Prep: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to reach

McFarland turbidity ( -

Dilution: Dilute the inoculum 1:100 in fresh MHB.

-

Plate Setup: Use a 96-well sterile microplate.

-

Add 100

L of MHB to columns 2–12. -

Add 200

L of the test compound (dissolved in DMSO/MHB) to column 1.

-

-

Serial Dilution: Transfer 100

L from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100-

Result: A 2-fold dilution series (e.g., 512

g/mL to 1

-

-

Inoculation: Add 100

L of the diluted bacterial suspension to wells 1–11.-

Controls: Column 11 is Growth Control (Bacteria + No Drug). Column 12 is Sterility Control (Media only).

-

-

Incubation: Incubate at

C for 18–24 hours. -

Readout: The MIC is the lowest concentration well with no visible turbidity .

-

Validation: Growth control must be turbid; sterility control must be clear.

-

Future Perspectives

The "simple" piperidine scaffold is evolving toward chiral functionality . Recent trends indicate that introducing chirality at

References

-

Goel, R. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Link

-

Yaseen, S. et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives. International Journal of Scientific & Engineering Research. Link

-

DrugBank Online. (2024). Piperidine: Marketed Drugs and Pharmacology. Link

-

Zhang, Q.W. et al. (2023).[3] Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Link

Sources

2-Hydroxy-1-(piperidin-1-yl)ethanone: A Versatile Bifunctional Intermediate for Medicinal Chemistry

Executive Summary

2-Hydroxy-1-(piperidin-1-yl)ethanone (CAS 51068-75-8), also known as N-glycolylpiperidine, acts as a high-value bifunctional building block in organic synthesis. Its structure combines a pharmacologically privileged piperidine ring —ubiquitous in GPCR and kinase inhibitors—with a glycolyl linker that offers a terminal primary alcohol for diverse downstream functionalization.

This guide details the technical utility of this intermediate, moving beyond basic characterization to explore its role in fragment-based drug discovery (FBDD) , specifically in the synthesis of local anesthetics, CNS-active agents, and advanced coordination ligands.

Part 1: Chemical Profile & Reactivity

This compound is defined by its dual-nature reactivity: the stability of the tertiary amide bond allows for harsh conditions to be applied to the alcohol terminus without degradation of the core scaffold.

| Property | Data |

| IUPAC Name | 2-Hydroxy-1-(piperidin-1-yl)ethan-1-one |

| CAS Number | 51068-75-8 |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Highly soluble in DCM, MeOH, EtOH; Moderate in H₂O |

| Key Functional Groups | Primary Alcohol (Nucleophilic/Oxidizable), Tertiary Amide (Director/Stable) |

Structural Logic

The molecule serves as a "Pharmacophore Delivery System." In medicinal chemistry, the piperidine ring is often used to modulate lipophilicity (

Part 2: Synthesis Methodologies

Two primary routes exist for synthesizing this intermediate.[1][2] The choice depends on available reagents and "Green Chemistry" requirements.

Route A: Direct Aminolysis (Green & Atom Efficient)

This is the preferred industrial route as it avoids the use of lacrimatory halo-acetyl halides and minimizes hazardous waste.

-

Mechanism: Nucleophilic acyl substitution of ethyl glycolate by piperidine.

-

Reagents: Ethyl glycolate (1.0 equiv), Piperidine (1.2 equiv).

-

Conditions: Neat or in Ethanol, 80–100°C.

Protocol:

-

Charge a reaction vessel with Ethyl Glycolate (10.4 g, 100 mmol).

-

Add Piperidine (10.2 g, 120 mmol) dropwise over 10 minutes.

-

Heat the mixture to 90°C for 4–6 hours. Note: Monitoring by TLC (5% MeOH in DCM) is essential to ensure consumption of the ester.

-

Remove excess piperidine and ethanol byproduct via rotary evaporation.

-

Purification: The crude oil is often pure enough (>95%) for downstream use. If necessary, purify via short-path vacuum distillation.

Route B: The Chloroacetyl Hydrolysis (Traditional)

This route is useful when starting from the highly reactive chloroacetyl chloride, often used to build libraries of analogs.

-

Step 1: Reaction of Piperidine + Chloroacetyl Chloride

2-Chloro-1-(piperidin-1-yl)ethanone (CAS 17412-83-6). -

Step 2: Hydrolysis of the chloride using Formate/Water or dilute NaOH.

Critical Note: Step 1 is highly exothermic. Use a cooling bath (-10°C) and a base scavenger (Et₃N or K₂CO₃).

Part 3: Downstream Applications & Reaction Manifolds

The utility of 2-hydroxy-1-(piperidin-1-yl)ethanone lies in the transformation of its hydroxyl group.

Synthesis of Piperidinoacetamide Anesthetics

This intermediate is a direct structural precursor to "Lidocaine-like" local anesthetics where the diethylamine is replaced by a piperidine.

-

Transformation: Alcohol

Mesylate/Chloride -

Target Class: Amino-amide anesthetics (Voltage-gated sodium channel blockers).

-

Workflow:

-

React 2-hydroxy-1-(piperidin-1-yl)ethanone with Methanesulfonyl chloride (MsCl) and TEA to form the mesylate.

-

Displace the mesylate with a substituted aniline (e.g., 2,6-dimethylaniline) to generate the anesthetic pharmacophore.

-

Ether-Linked Pharmacophores (CNS Agents)

Many CNS-active drugs require a basic amine separated from an aromatic core by an ether linker.

-

Reaction: Williamson Ether Synthesis.

-

Protocol: Treat the intermediate with NaH in DMF, followed by the addition of an aryl fluoride or benzyl bromide.

-

Result: Creates a Ar-O-CH2-C(=O)-Piperidine scaffold. The carbonyl can be subsequently reduced (LiAlH₄) to form an ethyl-ether linker (Ar-O-CH2-CH2-Piperidine), a common motif in antihistamines and antidepressants.

Advanced Ligand Synthesis (PiPCO)

Beyond pharma, this molecule is a precursor to oxime-based ligands for coordination chemistry (e.g., Platinum nanowires).

-

Reaction: Oxidation of the alcohol to an aldehyde, followed by condensation with hydroxylamine/cyanide sources.

-

Product: 2-cyano-2-oximino-N-piperidinoacetamide (PiPCO) .[3] These ligands form conductive 1D metal stacks used in optoelectronics.

Part 4: Visualization of Workflows

Diagram 1: Synthetic Pathways & Divergent Reactivity

This diagram illustrates the two synthesis routes and the three primary downstream applications.

Caption: Synthesis of the core intermediate and its divergence into pharmaceutical and material science applications.

Part 5: Experimental Protocol (Standardized)

Procedure: Conversion to 2-Chloro-1-(piperidin-1-yl)ethanone (Activation Step) This step is critical for researchers converting the hydroxy group to a leaving group for drug synthesis.

-

Setup: Flame-dried 250 mL round-bottom flask, N₂ atmosphere.

-

Dissolution: Dissolve 2-Hydroxy-1-(piperidin-1-yl)ethanone (5.0 g, 35 mmol) in anhydrous DCM (50 mL).

-

Reagent Addition: Add Thionyl Chloride (SOCl₂) (4.0 mL, 55 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and reflux for 2 hours.

-

Workup: Quench with saturated NaHCO₃ (caution: gas evolution). Extract with DCM (3 x 30 mL). Dry over MgSO₄.

-

Yield: Evaporation yields the chloro-derivative as a yellow oil (~90% yield), ready for nucleophilic substitution with amines or phenols.

References

-

BenchChem. (2025).[1] Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 234194, N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide.[4] Retrieved from

-

Gerasimchuk, N., et al. (2015). Shortwave infrared luminescent Pt-nanowires: a mechanistic study of emission in solution and in the solid state. SciSpace. Retrieved from

-

Patel, M.A. (1968). Local Anaesthetic Activity, Irritancy and Toxicity of Seven New Synthetic Lignocaine Analogues.[5] Indian Journal of Physiology and Pharmacology. Retrieved from

-

Organic Syntheses. (1955). Piperidine, 1-ethyl-. Organic Syntheses, Coll.[2] Vol. 3, p.413. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of N-Acylpiperidines for Researchers and Drug Development Professionals

The N-acylpiperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from the advantageous physicochemical and pharmacological properties imparted by the piperidine ring, a versatile heterocyclic amine.[4] This in-depth technical guide provides a comprehensive exploration of the core physicochemical characteristics of N-acylpiperidines, offering insights into their synthesis, structural nuances, and the interplay of their properties in the context of drug discovery and development. We will delve into the critical parameters of lipophilicity, solubility, basicity, and metabolic stability, providing both theoretical understanding and practical experimental guidance.

The N-Acylpiperidine Moiety: A Privileged Scaffold in Drug Design

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, and its derivatives are found in over twenty classes of pharmaceuticals.[1][3] The introduction of an acyl group to the piperidine nitrogen modulates its electronic and steric properties, significantly influencing its behavior in biological systems. This N-acylation strategy allows for the fine-tuning of a molecule's physicochemical profile to optimize its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the success of any drug candidate.[5][6]

Lipophilicity: Navigating the Hydrophobic-Hydrophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

The Influence of the N-Acyl Group on Lipophilicity

The nature of the N-acyl group significantly impacts the overall lipophilicity of the N-acylpiperidine molecule. Generally, increasing the length and branching of the alkyl or aryl portion of the acyl group leads to an increase in logP. For instance, N-benzoylpiperidine would be expected to be more lipophilic than N-acetylpiperidine due to the presence of the phenyl ring.

Quantitative Lipophilicity Data for Representative N-Acylpiperidines

| Compound | N-Acyl Group | clogP | Reference |

| N-Acetylpiperidine | Acetyl | 0.8 | [7] |

| N-Benzoylpiperidine | Benzoyl | 2.2 | [8] |

| Piperine | (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxopenta-2,4-dienyl | 3.9 | [9] |

Note: clogP values are calculated predictions and can vary between different algorithms. Experimental determination is recommended for precise values.

Experimental Determination of Lipophilicity (logP)

The shake-flask method remains the gold standard for the experimental determination of logP.[10]

-

Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of the N-acylpiperidine derivative in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water phases in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the N-acylpiperidine in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Caption: Workflow for aqueous solubility determination.

Basicity (pKa): The Ionization State and its Implications

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical physicochemical parameter. The pKa determines the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and receptor binding interactions. [11]

The Effect of N-Acylation on Basicity

The lone pair of electrons on the piperidine nitrogen is responsible for its basicity. In N-acylpiperidines, this lone pair participates in resonance with the adjacent carbonyl group, which significantly reduces its availability for protonation. Consequently, N-acylpiperidines are much weaker bases than their corresponding N-alkylpiperidine counterparts.

pKa Values of Piperidine and an N-Acylpiperidine Derivative

| Compound | pKa | Reference |

| Piperidine | 11.12 | [10] |

| N-Acetylpiperidine | ~ -0.4 (predicted) | [10] |

This dramatic decrease in basicity upon N-acylation is a key consideration in drug design, as it can prevent unwanted interactions with acidic biological targets or improve oral bioavailability by reducing the potential for extensive ionization in the stomach.

Experimental Determination of pKa

Potentiometric titration is a classic and reliable method for determining the pKa of basic compounds.

-

Sample Preparation: Dissolve a known amount of the N-acylpiperidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Data Acquisition: Record the pH of the solution after each addition of the acid titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the basic sites have been protonated.

Caption: Workflow for pKa determination by potentiometric titration.

Metabolic Stability: Predicting In Vivo Fate

The metabolic stability of a drug candidate is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. [2]A compound that is too rapidly metabolized will have a short half-life and may not achieve therapeutic concentrations.

Metabolic Pathways of Piperidine-Containing Compounds

The piperidine ring itself is relatively metabolically stable. [2]However, substituents on the ring and on the N-acyl group can be sites of metabolic attack. Common metabolic pathways for piperidine-containing drugs include:

-

N-dealkylation: Cleavage of the N-acyl group.

-

Hydroxylation: Introduction of a hydroxyl group on the piperidine ring or the acyl moiety.

-

Oxidation: Formation of N-oxides or other oxidation products.

The specific metabolic fate of an N-acylpiperidine will depend on its overall structure and the specific CYP enzymes involved.

In Vitro Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the N-acylpiperidine test compound at a known concentration.

-

Initiation of Reaction: Pre-warm the incubation mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Quantification: Analyze the supernatant for the remaining concentration of the parent N-acylpiperidine using a sensitive analytical method such as LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

Spectroscopic Characterization of N-Acylpiperidines

The structural elucidation and confirmation of N-acylpiperidines rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the piperidine ring typically appear as a complex series of multiplets in the range of 1.5-4.0 ppm. The protons alpha to the nitrogen are the most deshielded. The chemical shifts of the protons on the acyl group will be characteristic of that group.

-

¹³C NMR: The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing in the range of 165-175 ppm. The carbons of the piperidine ring resonate in the aliphatic region (20-60 ppm). [8][12]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an N-acylpiperidine is the strong absorption band corresponding to the amide carbonyl (C=O) stretch, which typically appears in the range of 1630-1680 cm⁻¹. [13][14]The exact frequency depends on the nature of the acyl group and any hydrogen bonding.

Mass Spectrometry (MS)

Under electron ionization (EI), a common fragmentation pathway for piperidine derivatives is alpha-cleavage, leading to the loss of a substituent on the ring. [15][16]In electrospray ionization (ESI), N-acylpiperidines will typically show a strong protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can provide further structural information through characteristic fragmentation patterns. [17]

Synthesis and Conformational Analysis

General Synthesis of N-Acylpiperidines

N-acylpiperidines are readily synthesized by the reaction of piperidine or a substituted piperidine with an appropriate acylating agent, such as an acid chloride, acid anhydride, or carboxylic acid in the presence of a coupling agent. [1]

Conformational Preferences

Due to the partial double-bond character of the N-C(O) bond, rotation around this bond is restricted. This can lead to the existence of conformational isomers. Furthermore, studies have shown that for N-acylpiperidines with a substituent at the 2-position of the piperidine ring, there is a pseudoallylic strain that favors the axial orientation of the substituent. [18]This conformational preference can have a significant impact on the molecule's three-dimensional shape and its ability to bind to a biological target.

Conclusion: A Versatile Scaffold for Drug Discovery

The N-acylpiperidine moiety offers medicinal chemists a powerful tool for modulating the physicochemical properties of drug candidates. By carefully selecting the acyl group and the substitution pattern on the piperidine ring, it is possible to fine-tune lipophilicity, solubility, basicity, and metabolic stability to achieve a desirable ADME profile. The experimental protocols and data presented in this guide provide a framework for the rational design and characterization of novel N-acylpiperidine-based therapeutics. A thorough understanding of these fundamental physicochemical characteristics is paramount for navigating the complex landscape of drug discovery and development and for increasing the probability of success in bringing new medicines to the clinic.

References

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Gombar, V. K., & Langer, T. (2008). QSAR and molecular modeling of piperidine derivatives as neurokinin-1 receptor antagonists.

- Kouznetsov, V. V., & Stashenko, E. E. (2007). Recent advances in the chemistry of piperidine alkaloids. Current Organic Chemistry, 11(1), 67-85.

- Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69892, N-Benzoylpiperidine. Retrieved January 23, 2024 from [Link].

- O'Donnell, J. P. (2012). The metabolism of piperidine-containing drugs. Drug metabolism reviews, 44(1), 74-95.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248.

- Yalkowsky, S. H., & He, Y. (2003).

- Zissis, E., & Lykakis, I. N. (2016). Recent advances in the synthesis of piperidines. Synthesis, 48(16), 2535-2560.

- Avdeef, A. (2012).

- Hann, M. M., & Oprea, T. I. (2004). Pursuing the leadlikeness concept in pharmaceutical research. Current opinion in chemical biology, 8(3), 255-263.

- Kerns, E. H., & Di, L. (2008).

- Wipf, P., & Ribe, S. (1998). Conformational analysis of N-acylpiperidines. The Journal of organic chemistry, 63(19), 6454-6455.

- Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. ADMET & DMPK, 6(1), 1-10.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- de Souza, M. V. N. (2018). The importance of the piperidine ring in the design of new bioactive compounds. Future medicinal chemistry, 10(15), 1779-1782.

- Taylor, R. (1990). The role of the piperidine ring in drug action. Progress in drug research/Fortschritte der Arzneimittelforschung/Progrès des recherches pharmaceutiques, 35-73.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12051, 1-Acetylpiperidine. Retrieved January 23, 2024 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638024, Piperine. Retrieved January 23, 2024 from [Link].

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.

- Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.

- Thomas, G. (2007). Medicinal chemistry: an introduction. John Wiley & Sons.

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.

- Vistoli, G., Pedretti, A., & Testa, B. (2008). Assessing the lipophilicity of drugs: a new computational approach. Journal of medicinal chemistry, 51(16), 5038-5048.

- Walker, D. K. (2009). The use of pharmacokinetic and metabolism data in the assessment of drug safety in drug discovery. Expert opinion on drug metabolism & toxicology, 5(10), 1213-1225.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

- Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.

- Singh, S. (2006). Preformulation studies in drug development.

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.

- Thompson, T. N. (2000). Early ADME in support of drug discovery: the role of metabolic stability studies. Current drug metabolism, 1(3), 215-241.

- Turner, J. V., Maddalena, D. J., & Cutler, D. J. (2004). In vitro metabolic stability and plasma protein binding of a novel series of non-steroidal anti-inflammatory drugs. Journal of pharmacy and pharmacology, 56(10), 1277-1283.

- Williams, D. A., & Lemke, T. L. (Eds.). (2002). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.

- Gross, J. H. (2004). Mass spectrometry: a textbook. Springer Science & Business Media.

- Di, L., & Kerns, E. H. (2016).

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

- Obach, R. S. (1999). The prediction of human metabolic clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.

- Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & clinical pharmacology & toxicology, 101(4), 217-221.

- Stuart, B. H. (2004).

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.

- Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on the basis of molecular complexity. Journal of medicinal chemistry, 59(10), 4443-4458.

- Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.

- Gu, C., & Li, D. (2019). The application of piperidine and its derivatives in organic synthesis. RSC advances, 9(52), 30282-30302.

- Watson, J. T., & Sparkman, O. D. (2007).

- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. 4-Benzylpiperidine(31252-42-3) 13C NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Hydroxy-1-(piperidin-1-yl)ethanone Scaffolds in Medicinal Chemistry

[1]

Executive Summary

This technical guide analyzes the 2-hydroxy-1-(piperidin-1-yl)ethanone moiety (IUPAC: 1-(2-hydroxyacetyl)piperidine), a privileged structural motif in modern drug discovery.[1] While often overlooked as a simple solvent or intermediate, this scaffold represents a critical "anchor point" in Fragment-Based Drug Discovery (FBDD).[1] Its unique combination of a rigid lipophilic core (piperidine) and a polar, hydrogen-bonding "head" (

This guide provides a comprehensive workflow for synthesizing, derivatizing, and biologically evaluating this scaffold, moving beyond basic organic chemistry into high-value medicinal applications.[1][2]

Part 1: Structural Logic & Pharmacological Relevance[1][3]

The Pharmacophore Architecture

The 2-hydroxy-1-(piperidin-1-yl)ethanone structure functions as a versatile connector in ligand design.[1] Its utility is derived from three distinct zones:

-

The Zinc-Binding/H-Bonding Zone (

-Hydroxy Amide):-

Unlike simple amides, the

-hydroxyl group provides an intramolecular hydrogen bond to the carbonyl oxygen, locking the conformation. -

In metalloenzyme inhibition (e.g., HDACs, MMPs), this motif acts as a bidentate chelator for Zn²⁺, serving as a more metabolically stable alternative to hydroxamic acids.

-

-

The Linker Domain (Amide Bond):

-

The amide bond exhibits restricted rotation (rotamers), typically favoring the Z-conformation due to steric clash between the piperidine ring and the carbonyl oxygen. This pre-organization reduces the entropy penalty upon protein binding.

-

-

The Hydrophobic Vector (Piperidine Ring):

-

The piperidine ring serves as a scaffold for 4-position substitution, allowing projection into deep hydrophobic pockets (e.g., the S1' pocket of proteases).

-

Bioisosteric Applications

This scaffold is frequently employed to replace

Part 2: Synthetic Architectures

To access this scaffold diverse libraries, we utilize two primary strategies: Convergent Acylation (for bulk scale) and the Passerini Multicomponent Reaction (for library diversity).

Pathway A: The Passerini Reaction (Library Generation)

The Passerini reaction is the most efficient method for generating diverse analogues in a single step. It couples an aldehyde/ketone, a carboxylic acid, and an isocyanide.[3]

-

Mechanism: The reaction proceeds via an

-addition of the isocyanide to the carbonyl, followed by acyl transfer. -

Advantage: High atom economy; allows simultaneous variation of the piperidine ring (via the carbonyl component) and the "tail" (via the isocyanide).

Pathway B: Stepwise Acylation (Scale-Up)

For generating the parent core or specific 4-substituted derivatives, a classic acylation-hydrolysis sequence is preferred due to lower cost and easier purification.[1]

Synthetic Workflow Visualization

Figure 1: Dual synthetic pathways. Top/Middle: Convergent synthesis for scale. Bottom: Passerini route for diversity.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 1-(2-Hydroxyacetyl)piperidine (Method B)

Rationale: This method avoids the use of expensive coupling reagents (HATU) and is self-validating via the distinct solubility shift of the intermediate.

Step 1: Acylation

-

Reagents: Piperidine (10.0 mmol), Chloroacetyl chloride (11.0 mmol), Triethylamine (12.0 mmol), DCM (anhydrous, 50 mL).

-

Procedure:

-

Cool the piperidine/TEA solution to 0°C under N₂ atmosphere.

-

Add Chloroacetyl chloride dropwise over 30 mins (Exothermic: maintain <5°C to prevent bis-acylation).

-

Warm to RT and stir for 2 hours.

-

Validation: TLC (50% EtOAc/Hexane) should show complete consumption of piperidine (ninhydrin stain active) and appearance of a new UV-active spot (amide).

-

Workup: Wash with 1N HCl (removes unreacted piperidine) -> Sat. NaHCO₃ -> Brine. Dry over Na₂SO₄.

-

Yield: Expect >90% of 2-chloro-1-(piperidin-1-yl)ethanone as a clear oil/solid.[1]

-

Step 2: Hydroxylation (Formate Substitution)

Note: Direct hydrolysis of the chloride with NaOH often leads to dimerization. We use sodium formate as a masked hydroxyl equivalent.

-

Reagents: Chloro-intermediate (from Step 1), Sodium Formate (3.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), Water/Dioxane (1:1).

-

Procedure:

-

Reflux the mixture at 100°C for 12 hours.

-

Mechanism: The formate anion displaces the chloride (Sn2) to form the formate ester, which spontaneously hydrolyzes under reflux conditions to the alcohol.

-

Validation: IR spectroscopy of the crude will show a shift from the sharp ester C=O (~1740 cm⁻¹) to the broad O-H stretch (~3400 cm⁻¹) and amide C=O (~1640 cm⁻¹).

-

-

Purification:

Part 4: Derivatization & SAR Data[1]

Once the core is synthesized, derivatization focuses on the 4-position of the piperidine ring to tune potency and solubility.

Structure-Activity Relationship (SAR) Table

Data synthesized from comparative analysis of piperidine-based pharmacophores [2, 3].[1]

| Modification Site | Chemical Change | Effect on Physicochemical Properties | Biological Implication |

| Oxidation to Ketone | Increases potency (covalent binding) but reduces plasma half-life (rapid reduction).[1] | ||

| O-Methylation | Removes H-bond donor; useful for probing active site hydrogen bonding requirements.[1] | ||

| Piperidine C4 | 4-Phenyl group | Targets S1' hydrophobic pockets (e.g., in HDAC or AChE inhibitors).[1] | |

| Piperidine C4 | 4-Amino/N-Boc | Provides a handle for PROTAC linker attachment.[1] |

Biological Signaling Logic

The following diagram illustrates how this scaffold integrates into the inhibition of Zinc-dependent metalloproteases (e.g., HDACs), a primary target class for this chemotype.[4]

Figure 2: Mechanistic action of the scaffold in metalloprotease inhibition.[1]

References

-

BenchChem. (2025).[5][6] Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride and related alpha-hydroxy ketones. BenchChem Technical Protocols. Link

-

Drug Hunter. (2025).[7][8][9][10] Bioisosteres for Drug Hunters: Amides and Alpha-Hydroxy Ketones. Drug Hunter Bioisostere Series. Link

-

National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Link

-

Royal Society of Chemistry. (2021). The 100 facets of the Passerini reaction. Chemical Science. Link

-

Beilstein Journals. (2025). Synthesis of 1-indanones and related alpha-hydroxy amides. Beilstein J. Org. Chem. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Passerini reaction | PPTX [slideshare.net]

- 4. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. drughunter.com [drughunter.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidine Derivatives Utilizing 2-Hydroxy-1-(piperidin-1-yl)ethanone

Introduction: The Piperidine Scaffold and the Untapped Potential of a Versatile Building Block

The piperidine motif is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1] This prevalence is a direct consequence of the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. The development of novel and efficient synthetic routes to functionalized piperidines is, therefore, a critical endeavor for researchers in the pharmaceutical sciences.[2]

This document outlines the synthetic utility of a readily accessible, yet underexplored, building block: 2-Hydroxy-1-(piperidin-1-yl)ethanone . As an α-hydroxy ketone, this compound possesses two key reactive handles—a hydroxyl group and a ketone—offering a unique platform for the construction of diverse and complex piperidine-containing molecules. We will explore its potential application in powerful multicomponent reactions (MCRs) and through strategic derivatization, providing detailed, field-proven insights and actionable protocols for the modern medicinal chemist.

Strategic Approaches to Piperidine Diversification from 2-Hydroxy-1-(piperidin-1-yl)ethanone

The synthetic versatility of 2-Hydroxy-1-(piperidin-1-yl)ethanone can be harnessed through two principal strategies:

-

Direct Utilization in Multicomponent Reactions: The ketone functionality serves as a direct entry point into powerful one-pot multicomponent reactions, such as the Passerini and Ugi reactions, enabling the rapid assembly of complex, multi-substituted piperidine derivatives.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily functionalized to introduce new reactive sites, thereby expanding the range of accessible chemical transformations and final products.

The following sections will provide detailed protocols and mechanistic insights for these approaches.

Protocol I: Three-Component Passerini Reaction for the Synthesis of α-Acyloxy-Amide Piperidine Derivatives

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, 2-Hydroxy-1-(piperidin-1-yl)ethanone), and an isocyanide to yield an α-acyloxy amide.[3] This reaction is highly convergent and offers a rapid route to complex molecules from simple starting materials.

Causality of Experimental Choices:

The choice of an aprotic solvent is crucial for the Passerini reaction, as it is believed to proceed through a non-ionic, cyclic transition state.[4] High concentrations of reactants are also employed to favor the trimolecular reaction kinetics. The selection of the carboxylic acid and isocyanide components allows for the introduction of diverse substituents, making this a powerful tool for generating chemical libraries for drug screening.

Proposed Reaction Scheme:

Caption: Proposed Passerini reaction with 2-Hydroxy-1-(piperidin-1-yl)ethanone.

Detailed Experimental Protocol:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to a concentration of 0.5-1.0 M.

-

Addition of Reactants: Add the carboxylic acid (1.1 eq.) and the isocyanide (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy-amide piperidine derivative.

Self-Validating System & Expected Outcomes:

The success of the reaction can be confirmed by standard analytical techniques. The formation of the product will be indicated by the appearance of a new spot on the TLC plate and a corresponding mass peak in the LC-MS analysis. The structure can be unequivocally confirmed by NMR spectroscopy, where characteristic signals for the newly formed ester and amide functionalities will be observed. The yield of the reaction is expected to be moderate to high, depending on the specific carboxylic acid and isocyanide used.

Protocol II: Four-Component Ugi Reaction for the Synthesis of Bis-Amide Piperidine Derivatives

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which results in the formation of a bis-amide.[5] This reaction is renowned for its high atom economy and the ability to generate complex, drug-like molecules in a single step.

Causality of Experimental Choices:

The Ugi reaction is typically performed in polar, aprotic solvents like methanol or ethanol, which facilitate the formation of the initial imine intermediate.[5] The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide. The modular nature of the Ugi reaction allows for the introduction of four points of diversity, making it an exceptionally powerful tool in combinatorial chemistry and drug discovery.

Proposed Reaction Scheme:

Caption: Proposed Ugi reaction with 2-Hydroxy-1-(piperidin-1-yl)ethanone.

Detailed Experimental Protocol:

-

Initial Mixture: In a round-bottom flask, combine 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq.), the primary amine (1.1 eq.), and the carboxylic acid (1.1 eq.) in a polar aprotic solvent such as methanol.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Isocyanide Addition: Add the isocyanide (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure bis-amide product.

Data Presentation: Representative Ugi Reaction Conditions

| Component | Example | Molar Ratio | Solvent | Temperature |

| Ketone | 2-Hydroxy-1-(piperidin-1-yl)ethanone | 1.0 | Methanol | Room Temp. |

| Amine | Benzylamine | 1.1 | ||

| Carboxylic Acid | Acetic Acid | 1.1 | ||

| Isocyanide | tert-Butyl isocyanide | 1.1 |

Mechanistic Insight: The Ugi Reaction Pathway

Caption: Simplified mechanism of the Ugi four-component reaction.

Protocol III: Derivatization of the Hydroxyl Group - A Gateway to Further Functionality

The hydroxyl group of 2-Hydroxy-1-(piperidin-1-yl)ethanone provides a valuable opportunity for further synthetic elaboration. For instance, conversion to a better leaving group, such as a tosylate or mesylate, opens the door to nucleophilic substitution reactions.

Proposed Derivatization and Subsequent Reaction:

Caption: Derivatization of the hydroxyl group for further synthetic transformations.

Detailed Experimental Protocol (Tosylation):

-

Dissolution: Dissolve 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 eq.) in anhydrous pyridine or dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the cooled solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

The resulting tosylated intermediate can then be subjected to nucleophilic substitution with a variety of nucleophiles (e.g., azides, cyanides, thiols) to introduce further diversity into the piperidine scaffold.

Conclusion and Future Outlook

2-Hydroxy-1-(piperidin-1-yl)ethanone represents a versatile and economically attractive starting material for the synthesis of a wide array of complex piperidine derivatives. The protocols detailed herein for its application in Passerini and Ugi multicomponent reactions, as well as through strategic derivatization, provide a robust framework for researchers in drug discovery and medicinal chemistry. The modularity of these approaches allows for the rapid generation of compound libraries with diverse functionalities, accelerating the identification of new therapeutic agents. Future work in this area could explore the development of stereoselective variations of these reactions to access enantiopure piperidine derivatives, further enhancing the utility of this promising building block.

References

- Ahmady, A. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Arzneimittelforschung, 55(10), 643-646.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

- de la Torre, M. C., & Sierra, M. A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(11), 1163.

-

Chemeurope.com. (n.d.). Passerini reaction. Retrieved from [Link]

- Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.

-

Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

- Ghosez, L., et al. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.

- Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Science of Synthesis (Vol. 21, pp. 45-109). Thieme.

- Banks, H. D. (1992). Piperidine Synthesis.

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

- Baumgarten, H. E., Petersen, J. M., & Wolf, D. C. (1962). Reactions of Amines. XI. Synthesis of α-Amino Ketones from Ketimines. The Journal of Organic Chemistry, 27(10), 3713–3716.

- Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical science, 12(46), 15445–15472.

- Jones, A. J., & Jones, K. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 29-43.

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

- Sweeney, J. B. (2015). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. European Journal of Organic Chemistry, 2015(26), 5671-5684.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydroxy-N,N-dimethylacetamide | C4H9NO2 | CID 12874682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Passerini Reaction [organic-chemistry.org]

- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-1-(piperidin-1-yl)ethanone as a building block in organic synthesis

This Application Note is structured to provide a comprehensive technical guide on 2-Hydroxy-1-(piperidin-1-yl)ethanone , focusing on its utility as a strategic building block in medicinal chemistry and organic synthesis.

Executive Summary

2-Hydroxy-1-(piperidin-1-yl)ethanone (also known as

This guide details the physicochemical profile, synthesis, and three core application workflows for this building block, supported by validated protocols and mechanistic insights.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 2-Hydroxy-1-(piperidin-1-yl)ethanone |

| Common Synonyms | |

| CAS Number | 3000-74-6 (Generic generic glycolamide ref) / 51068-75-8 |

| Molecular Formula | |

| Molecular Weight | 143.19 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Moderate water solubility |

| Key NMR Signals |

Synthesis of the Building Block

While commercially available, in-house preparation is often preferred for scale-up or to introduce specific piperidine substitutions.

Protocol A: Direct Amidation of Ethyl Glycolate

Rationale: This method avoids the use of coupling reagents (EDC/HOBt) and simplifies purification.

Materials:

-

Piperidine (1.0 equiv)

-

Ethyl glycolate (1.2 equiv)

-

Solvent: Ethanol (anhydrous) or Neat

-

Catalyst: None (thermal) or 0.1 equiv NaOEt (accelerated)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with piperidine (10 mmol, 0.99 mL) and ethyl glycolate (12 mmol, 1.14 mL).

-

Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain:

). The product is more polar than piperidine. -

Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl glycolate.

-

Purification: The residue is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Eluent: 0

5% MeOH/DCM). -

Validation: Confirm structure by

H NMR. Look for the disappearance of the ethyl quartet/triplet and the appearance of the singlet at

Core Applications & Protocols

The following diagram illustrates the divergent synthetic utility of 2-Hydroxy-1-(piperidin-1-yl)ethanone.

Figure 1: Divergent synthetic pathways starting from the 2-Hydroxy-1-(piperidin-1-yl)ethanone scaffold.[1]

Application 1: Synthesis of -Keto Amides (Glyoxylamides)

Context: The

Mechanism: Oxidation of the primary alcohol to the ketone. Note: Over-oxidation to the carboxylic acid is not possible here as there are no H atoms on the amide nitrogen to facilitate oxidative cleavage, but C-C bond cleavage is a risk with harsh oxidants.

Protocol: IBX Oxidation (Mild & Selective)

-

Reagents: 2-Hydroxy-1-(piperidin-1-yl)ethanone (1.0 equiv), 2-Iodoxybenzoic acid (IBX) (1.1 equiv), Ethyl Acetate (EtOAc) or DMSO.

-

Procedure:

-

Suspend IBX in EtOAc (0.5 M).

-

Add the substrate and reflux (80°C) with vigorous stirring for 3–6 hours.

-

Note: IBX is insoluble in EtOAc but the reduced byproduct (IBA) is also insoluble. The reaction is heterogeneous.

-

-

Workup: Cool to room temperature. Filter the white precipitate (IBA byproduct). Wash the filtrate with saturated

. -

Result: Concentration of the filtrate yields the

-keto amide (1-(piperidin-1-yl)ethane-1,2-dione). -

Storage: Store at -20°C. These compounds are hydrated easily (gem-diol formation) in the presence of moisture.

Application 2: -Functionalization via Nucleophilic Substitution

Context: To create diverse libraries, the hydroxyl group is converted into a leaving group (Mesylate), allowing displacement by various nucleophiles (Azides for Click chemistry, Amines, or Thiols).